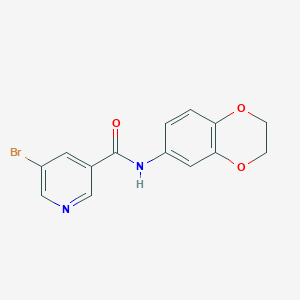

5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

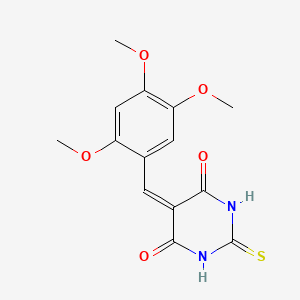

5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)nicotinamide is a chemical compound belonging to the class of nicotinamide derivatives. While specific information on this compound is scarce, nicotinamide derivatives are known for their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of nicotinamide derivatives often involves multi-step chemical reactions. Hirokawa et al. (1998) described the synthesis of related nicotinamide derivatives, highlighting the complexity and precision required in such processes (Hirokawa, Yoshida, & Kato, 1998).

Molecular Structure Analysis

Understanding the molecular structure of nicotinamide derivatives is crucial for their application in drug design. Jethmalani et al. (1996) investigated similar compounds, providing insights into their planar molecular structures and hydrogen bonding, critical for their biological activities (Jethmalani, Camp, Soman, Hawley, Setliff, & Holt, 1996).

Chemical Reactions and Properties

Chemical reactions involving nicotinamide derivatives are diverse. Qi-fan (2010) detailed a method involving chlorination, ammonium aqueous reaction, and oxidation to synthesize 5-bromo-nicotinonitrile, showcasing the typical reactions these compounds undergo (Chen Qi-fan, 2010).

Physical Properties Analysis

Physical properties like solubility, melting point, and crystalline structure are essential for the practical application of these compounds. Necefoğlu et al. (2011) explored similar compounds' crystal structures and bonding, which are vital for understanding their physical properties (Necefoğlu, Özbek, Adıgüzel, & Hökelek, 2011).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, determine the compound's usefulness in various applications. Kamal et al. (2014) synthesized a series of nicotinamides and evaluated their anticancer activity, demonstrating the significant chemical properties of these compounds (Kamal, Reddy, Nayak, Bolla, Rao, & Prasad, 2014).

Applications De Recherche Scientifique

1. Receptor Affinity Studies

The compound 5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)nicotinamide belongs to a class of nicotinamide derivatives, some of which have been studied for their binding affinities to receptors like 5-HT3 and dopamine D2. For instance, similar nicotinamide derivatives have shown potent affinities for both receptors, indicating potential applications in neurological research and drug development (Hirokawa et al., 1998).

2. Antimicrobial Screening

Nicotinamide analogs have been explored for their antimicrobial properties. Compounds with structures similar to 5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)nicotinamide were tested against various bacteria and fungi, showing potential as antimicrobial agents. This highlights the compound's relevance in the development of new antibiotics and antifungal medications (Patel & Shaikh, 2010).

3. Antiprotozoal Activity

Some nicotinamide derivatives have demonstrated significant activity against protozoal infections like Trypanosoma and Plasmodium species, suggesting the potential use of 5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)nicotinamide in developing antiprotozoal drugs (Ismail et al., 2003).

4. Cancer Research and Therapy

Nicotinamide derivatives have been involved in cancer research, particularly as inhibitors of specific enzymes or as part of chemopreventive strategies. Their mechanism includes affecting cellular metabolism and enzyme inhibition, which can be critical in cancer therapy (Jäger et al., 2002), (Galbraith et al., 2019).

5. Enzyme Inhibition Studies

Research has shown that nicotinamide derivatives can be potent enzyme inhibitors. This property is crucial for understanding various biochemical pathways and developing drugs targeting specific enzymes (Kabat et al., 1987).

6. Synthesis and Characterization

Studies on the synthesis and characteristics of compounds related to 5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)nicotinamide provide valuable information on their chemical properties, which is essential for their application in various fields of research (Qi-fan, 2010).

Mécanisme D'action

While the exact mechanism of action for this compound is not specified in the retrieved papers, it’s worth noting that sulfonamides, which this compound is a part of, are known for their broad spectrum anti-bacterial action . They are also reported to display excellent inhibition properties against carbonic anhydrase .

Propriétés

IUPAC Name |

5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O3/c15-10-5-9(7-16-8-10)14(18)17-11-1-2-12-13(6-11)20-4-3-19-12/h1-2,5-8H,3-4H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWOXVSRZYCDAOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC(=CN=C3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(carboxymethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5520903.png)

![N-[(benzylamino)carbonothioyl]-2-fluorobenzamide](/img/structure/B5520904.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-naphthylamino)acetohydrazide](/img/structure/B5520925.png)

![(3S*,4R*)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5520944.png)

![4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]benzonitrile](/img/structure/B5520966.png)

![(4aS*,7aR*)-1-[(2,5-dimethyl-1,3-oxazol-4-yl)carbonyl]-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5520983.png)

![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-2-thiophenecarboxamide](/img/structure/B5520991.png)